5-氨基吡啶-2-甲酸盐酸盐

描述

5-Aminopicolinic acid hydrochloride is a chemical compound that has been studied in the context of organic synthesis and chemical reactions. The compound is related to the field of heterocyclic chemistry, which deals with the synthesis and properties of ring structures containing at least one atom other than carbon. The specific details of 5-aminopicolinic acid hydrochloride, such as its synthesis, molecular structure, and chemical reactions, are derived from the broader context of research on similar compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound derived from the degradation of the "red pigment," has been confirmed through a multi-step process. This process involves the use of relay compounds and various chemical treatments, such as chlorination with phosphorus oxychloride and treatment with ammonia . Although this synthesis does not directly pertain to 5-aminopicolinic acid hydrochloride, it provides insight into the types of reactions and methodologies that might be applicable to its synthesis.

Molecular Structure Analysis

The molecular structure of compounds in this category is typically characterized by the presence of a heterocyclic ring. In the case of the compound mentioned in the first paper, an indeno-[1,2-c]isoquinoline structure is present, which is a complex polycyclic system . The molecular structure analysis of 5-aminopicolinic acid hydrochloride would similarly involve understanding the arrangement of atoms within the pyridine ring and how substituents like the amino group and chloride ion influence the overall structure.

Chemical Reactions Analysis

Chemical reactions involving compounds like 5-aminopicolinic acid hydrochloride often include substitutions on the pyridine ring. For example, the chlorination of α,α′-aminopicoline leads to the formation of 6-amino-3,5-dichloropicoline-2, where chlorine atoms are introduced into the pyridine nucleus . This reaction demonstrates the reactivity of the pyridine ring and how it can be modified to produce various derivatives. Such reactions are crucial for the functionalization of the pyridine ring and can be used to infer the types of chemical reactions that 5-aminopicolinic acid hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminopicolinic acid hydrochloride can be deduced from the properties of similar compounds. These properties include solubility, melting point, stability, and reactivity. The presence of functional groups such as the amino group and the chloride ion would influence these properties. For example, the amino group could engage in hydrogen bonding, affecting solubility and melting point, while the chloride ion might impact the compound's ionic character and reactivity .

科学研究应用

化学合成和衍生物

5-氨基吡啶-2-甲酸盐酸盐在化学化合物的合成中发挥作用,特别是在吡啶的氯代衍生物的形成中。莫什奇茨基、索洛古布和伊瓦先科(1968 年)证明,用氯或过氧化氢和盐酸处理 α, α'-氨基吡啶会导致吡啶核上的特定位置发生氯化,而不影响甲基,从而形成 6-氨基-3, 5-二氯吡啶-2 和其他氯代吡啶衍生物 (Moshchitskii, S. D., Sologub, L. S., & Ivashchenko, Ya. N., 1968)。

分析化学

在分析化学领域,β-氨基吡啶-2-甲酸已被用作钯的重量分析和容量分析的选择性试剂。马朱姆达尔和巴格(1958 年)发现,β-氨基吡啶-2-甲酸可以在很宽的 pH 范围内沉淀钯,不受大多数常见元素和铂族金属的干扰,展示了其在各种溶液中精确量化钯的潜力 (Majumdar, A. K., & Bag, S. P., 1958)。

生化应用

3-氨基吡啶-2-甲酸(一种与 5-氨基吡啶-2-甲酸相关的化合物)已对其对大鼠肾皮质组织中谷氨酰胺代谢的影响进行了研究。杜罗扎德和巴韦雷尔(1982 年)观察到,该化合物刺激谷氨酰胺的去除,并增强谷氨酸的积累以及在分离的大鼠肾皮质小管中氨、葡萄糖和天冬氨酸的形成,表明其对谷氨酰胺相关的代谢途径有影响 (Durozard, D., & Baverel, G., 1982)。

质谱

在质谱中,3-氨基吡啶-2-甲酸已被发现可用作 DNA 和蛋白质的解吸/电离基质。塔拉年科等人(1994 年)证明,使用 3-氨基吡啶-2-甲酸作为紫外吸收基质可以成功检测单链 DNA 片段和双链 DNA,突出了其在生物聚合物分析中的效用 (Taranenko, N., Tang, K., Allman, S., Ch'ang, L., & Chen, C. H., 1994)。

安全和危害

属性

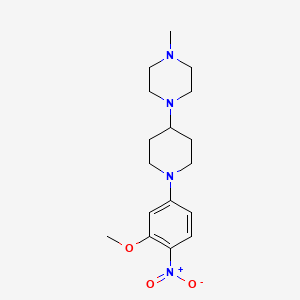

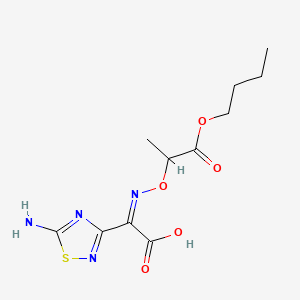

IUPAC Name |

5-aminopyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,7H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFKQVVVLWEWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659656 | |

| Record name | 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopicolinic acid hydrochloride | |

CAS RN |

78273-25-3 | |

| Record name | 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)

![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)

![[6]-Dehydrogingerdione](/img/structure/B3029713.png)